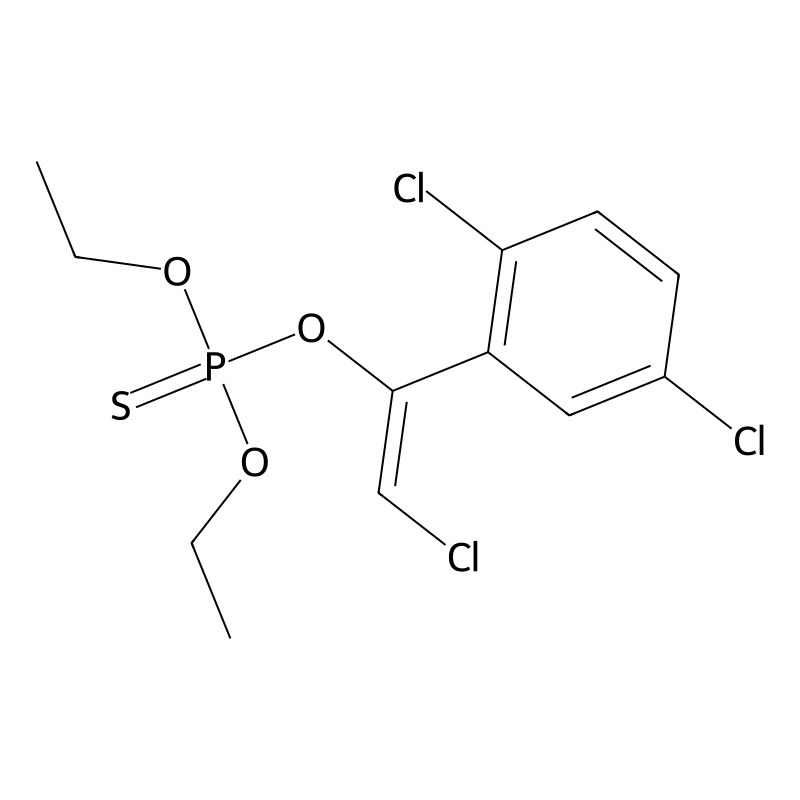Akton

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Antimicrobial Properties:
Akton, also known as triacetin, has been investigated for its potential antimicrobial properties. Studies have shown that Akton exhibits activity against various bacteria, fungi, and viruses, including:
- Bacteria: Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Salmonella enterica .
- Fungi: Aspergillus niger and Candida albicans .
- Viruses: Influenza A virus and herpes simplex virus .
The exact mechanisms of Akton's antimicrobial activity are still being elucidated, but it is believed to involve disruption of the cell membrane and modulation of certain metabolic pathways in the target organisms.
Drug Delivery Systems:
Akton is being explored as a potential carrier for drug delivery due to its unique properties. It is a biocompatible and biodegradable molecule, making it safe for use in the body. Additionally, Akton can be easily modified to target specific tissues or cells, offering the potential for targeted drug delivery.
Studies have shown that Akton can be used to deliver various drugs, including:
- Antibiotics: Akton nanoparticles loaded with antibiotics have shown promise for treating bacterial infections .
- Anticancer drugs: Akton-based micelles have been investigated for delivering anticancer drugs to tumor cells .
Other Applications:
Akton is also being investigated for other potential applications in scientific research, including:
Akton is a chemical compound with the molecular formula C₁₂H₁₄Cl₃O₃PS. It is classified as a phosphorothioic acid derivative, specifically an O-[2-chloro-1-(2,5-dichlorophenyl)ethenyl] O,O-diethyl ester. This compound is notable for its unique structure, which includes multiple functional groups that contribute to its chemical reactivity and biological activity. Akton is recognized in various chemical databases, including PubChem and CAS Common Chemistry, where it is assigned the CAS number 1757-18-2 .
- Nucleophilic Substitution Reactions: The chlorine atoms in its structure can be replaced by nucleophiles, leading to the formation of new compounds.
- Hydrolysis: In the presence of water, Akton can undergo hydrolysis to yield diethyl phosphorothioate and other byproducts.
- Oxidation: The sulfur atom can be oxidized under certain conditions, affecting its biological activity and stability.
These reactions are significant for understanding how Akton can be modified for various applications.
Akton exhibits various biological activities, primarily linked to its role as a pesticide. It has been shown to have insecticidal properties against a range of pests. The compound acts by inhibiting acetylcholinesterase, an essential enzyme for nerve function in insects. This mechanism leads to the accumulation of acetylcholine, resulting in paralysis and death of the target organisms .
Additionally, studies indicate that Akton may have potential effects on non-target organisms, raising concerns about its environmental impact and safety profile.
The synthesis of Akton typically involves the following steps:
- Preparation of Diethyl Phosphorothioate: This can be achieved by reacting phosphorus pentasulfide with diethyl chlorophosphate.
- Chlorination: The introduction of chlorine into the aromatic ring can be accomplished using chlorinating agents such as thionyl chloride or phosphorus oxychloride.
- Formation of the Ethenyl Group: The final step involves coupling reactions to form the ethenyl linkage with the desired substitution pattern.
These methods highlight the complexity involved in synthesizing Akton and underscore its significance in chemical research.
Akton is primarily used as an insecticide in agricultural settings due to its efficacy against various pests. Its applications include:
- Agricultural Pest Control: Effective against insects that threaten crop yields.
- Research: Used in studies related to neurotoxicology and pesticide efficacy.
The compound's unique properties make it valuable in both commercial and research contexts.
Research on Akton has focused on its interactions with biological systems, particularly regarding its neurotoxic effects. Interaction studies have shown:
- Acetylcholinesterase Inhibition: As previously mentioned, Akton inhibits this enzyme, leading to increased levels of acetylcholine.
- Potential Effects on Non-target Species: Studies indicate that Akton may also affect beneficial insects and other non-target organisms, prompting further investigation into its ecological impact.
These findings are crucial for assessing the safety and environmental implications of using Akton as a pesticide.
Several compounds share structural similarities with Akton, particularly within the class of phosphorothioates. Here are some comparable compounds:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| Malathion | C₁₃H₁₈O₃PS | Widely used insecticide with similar action |
| Chlorpyrifos | C₁₂H₁₄Cl₃NO₄P | Known for its neurotoxic effects |
| Diazinon | C₁₂H₁₈N₂O₃P | Broad-spectrum insecticide |
Uniqueness of Akton
While compounds like malathion and chlorpyrifos share similar mechanisms of action as insecticides, Akton's unique chlorinated aromatic structure provides distinct reactivity patterns and biological interactions. Its specific inhibition profile against acetylcholinesterase differentiates it from other phosphorothioates, making it a subject of interest for targeted pest control strategies .
XLogP3
UNII
GHS Hazard Statements
H300+H310 (100%): Fatal if swallowed or in contact with skin [Danger Acute toxicity, oral;
acute toxicity, dermal];
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Acute Toxic








